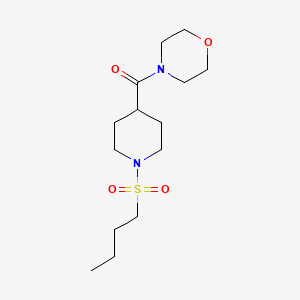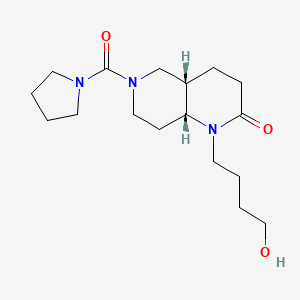
(1-Butylsulfonylpiperidin-4-yl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Butylsulfonylpiperidin-4-yl)-morpholin-4-ylmethanone is a complex organic compound that features a piperidine ring, a morpholine ring, and a butylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butylsulfonylpiperidin-4-yl)-morpholin-4-ylmethanone typically involves multiple steps. One common method includes the reaction of piperidine with butylsulfonyl chloride to form the butylsulfonylpiperidine intermediate. This intermediate is then reacted with morpholine and a suitable carbonyl source to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Butylsulfonylpiperidin-4-yl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine and morpholine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the products .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted piperidine or morpholine derivatives. These products can have varied applications depending on their chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Butylsulfonylpiperidin-4-yl)-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or anticancer effects .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1-Butylsulfonylpiperidin-4-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.
Morpholine derivatives: These compounds contain the morpholine ring and are used in various chemical and pharmaceutical applications.
Sulfonyl compounds: These compounds feature the sulfonyl group and are known for their stability and reactivity.
Uniqueness
What sets (1-Butylsulfonylpiperidin-4-yl)-morpholin-4-ylmethanone apart is its combination of the piperidine, morpholine, and butylsulfonyl groups in a single molecule. This unique structure provides a versatile platform for the development of new chemical entities with diverse applications.
Eigenschaften
IUPAC Name |
(1-butylsulfonylpiperidin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-2-3-12-21(18,19)16-6-4-13(5-7-16)14(17)15-8-10-20-11-9-15/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIZDMPZSRMSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHYL (2Z)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5486112.png)
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-isopropyl-3-piperidinecarboxylic acid](/img/structure/B5486114.png)
![N-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B5486125.png)
amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5486134.png)
![[1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5486141.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5486142.png)
![N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B5486149.png)



![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5486175.png)
![3-(allylthio)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5486178.png)
![(2R,3S)-3-amino-4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutan-2-ol](/img/structure/B5486181.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B5486189.png)
